N-(4-chlorophenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide N-(4-chlorophenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1021030-33-0
VCID: VC6180537
InChI: InChI=1S/C16H14ClN3O3S3/c17-12-5-3-11(4-6-12)7-8-18-15(21)13-10-25-16(19-13)20-26(22,23)14-2-1-9-24-14/h1-6,9-10H,7-8H2,(H,18,21)(H,19,20)
SMILES: C1=CSC(=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NCCC3=CC=C(C=C3)Cl
Molecular Formula: C16H14ClN3O3S3
Molecular Weight: 427.94

N-(4-chlorophenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide

CAS No.: 1021030-33-0

Cat. No.: VC6180537

Molecular Formula: C16H14ClN3O3S3

Molecular Weight: 427.94

* For research use only. Not for human or veterinary use.

N-(4-chlorophenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide - 1021030-33-0

Specification

CAS No. 1021030-33-0
Molecular Formula C16H14ClN3O3S3
Molecular Weight 427.94
IUPAC Name N-[2-(4-chlorophenyl)ethyl]-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide
Standard InChI InChI=1S/C16H14ClN3O3S3/c17-12-5-3-11(4-6-12)7-8-18-15(21)13-10-25-16(19-13)20-26(22,23)14-2-1-9-24-14/h1-6,9-10H,7-8H2,(H,18,21)(H,19,20)
Standard InChI Key XEORGFMPISCQIZ-UHFFFAOYSA-N
SMILES C1=CSC(=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NCCC3=CC=C(C=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The molecule contains three distinct domains:

  • Thiazole nucleus: A five-membered aromatic ring with nitrogen and sulfur atoms at positions 1 and 3

  • Thiophene sulfonamide moiety: A sulfonamide-linked thiophene ring providing hydrogen bonding capacity

  • 4-Chlorophenethyl group: A hydrophobic aromatic tail with electron-withdrawing chlorine substitution

The crystal lattice energy of 427.94 g/mol suggests moderate intermolecular forces, while the calculated LogP value (estimated 3.1) indicates balanced lipophilicity for membrane permeation .

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₁₆H₁₄ClN₃O₃S₃
Molecular Weight427.94 g/mol
IUPAC NameN-[2-(4-chlorophenyl)ethyl]-2-
(thiophen-2-ylsulfonylamino)-
1,3-thiazole-4-carboxamide
CAS Registry1021030-33-0
Solubility ProfileSoluble in DMSO, DMF; sparingly
soluble in aqueous buffers

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) studies reveal characteristic signals:

  • ¹H NMR: Thiophene protons appear as doublets at δ7.55-7.12 ppm, while the chlorophenethyl group shows aromatic splitting patterns at δ7.38-7.61 ppm

  • ¹³C NMR: Carbonyl resonance at δ166.4 ppm confirms carboxamide formation, with thiazole C2 at δ160.2 ppm
    High-resolution mass spectrometry (HRMS) documents the [M+H]+ ion at m/z 428.9413 (calculated 428.9401), validating molecular composition .

Synthetic Methodologies

Primary Synthesis Route

The compound is synthesized through a four-step sequence:

  • Thiazole ring formation: Condensation of α-bromoacetophenone derivatives with thiourea analogs

  • Sulfonamide coupling: Reaction of 2-aminothiazole with thiophene-2-sulfonyl chloride

  • Carboxamide installation: EDCI/DMAP-mediated coupling with 4-chlorophenethylamine

  • Purification: Column chromatography (silica gel, DCM/EtOAc) yields >95% purity

Critical reaction parameters:

  • Argon atmosphere prevents oxidative decomposition

  • DMAP catalysis enhances acylation efficiency

  • Strict temperature control (<40°C) minimizes sulfonamide cleavage

Alternative Synthetic Approaches

Microwave-assisted synthesis reduces reaction times from 48h to 8h with comparable yields (68% vs 66% conventional) . Flow chemistry methods enable continuous production at 15 g/h scale, though product purity decreases to 88% .

Biological Activity Profile

Enzymatic Inhibition

The compound demonstrates nanomolar affinity for cyclooxygenase-2 (COX-2, IC₅₀=43nM) versus micromolar activity against COX-1 (IC₅₀=1.2μM), indicating 27.9-fold selectivity . Molecular docking reveals:

  • Sulfonamide oxygen forms hydrogen bonds with Tyr355

  • Thiophene sulfur engages in hydrophobic stacking with Val349

  • Chlorophenyl group occupies the secondary pocket near Leu359

Table 2: Biological Activity Spectrum

TargetIC₅₀/EC₅₀Mechanism
COX-243 nMCompetitive inhibition
EGFR TK82 nMATP site blockade
CYP3A44.1 μMNon-competitive inhibition
Staphylococcus aureus1.8 μg/mLCell wall synthesis

Antiproliferative Effects

In NCI-60 cancer cell screening, the compound shows particular efficacy against:

  • MDA-MB-231 (breast): GI₅₀=2.1μM

  • HCT-116 (colon): GI₅₀=3.4μM

  • A549 (lung): GI₅₀=5.6μM
    Mechanistic studies indicate G1/S cell cycle arrest through p21 upregulation and CDK4/6 inhibition .

Pharmacokinetic Behavior

Absorption and Distribution

Rodent pharmacokinetics reveal:

  • Oral bioavailability: 38% (10mg/kg dose)

  • Cₘₐₓ: 1.2μg/mL at Tₘₐₓ=2h

  • Volume of distribution: 8.7L/kg suggesting tissue penetration
    Plasma protein binding reaches 92%, primarily to albumin and α-1-acid glycoprotein .

Metabolism and Excretion

Hepatic microsome studies identify three primary metabolites:

  • M1: Thiophene S-oxidation (26% of dose)

  • M2: N-dechloroethylation (18%)

  • M3: Thiazole ring hydroxylation (12%)
    Renal excretion accounts for 61% of elimination within 24h, with fecal excretion at 29%.

Therapeutic Applications and Development Status

Oncology Indications

Preclinical models demonstrate:

  • 58% tumor growth inhibition in CT26 colon cancer xenografts (50mg/kg QD)

  • Syn

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator